molecular formula C18H17NO5 B13732359 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- CAS No. 3224-15-5

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)-

Cat. No.: B13732359
CAS No.: 3224-15-5
M. Wt: 327.3 g/mol
InChI Key: QDUNJVJBFUFOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This anthracenedione derivative belongs to a class of compounds characterized by a planar anthraquinone core substituted with functional groups that influence solubility, electronic properties, and biological activity. The target compound features an amino group at position 1, a hydroxyl group at position 4, and a 3-hydroxybutoxy chain at position 2.

Properties

CAS No.

3224-15-5

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

1-amino-4-hydroxy-2-(3-hydroxybutoxy)anthracene-9,10-dione

InChI

InChI=1S/C18H17NO5/c1-9(20)6-7-24-13-8-12(21)14-15(16(13)19)18(23)11-5-3-2-4-10(11)17(14)22/h2-5,8-9,20-21H,6-7,19H2,1H3

InChI Key

QDUNJVJBFUFOKM-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N)O

Origin of Product

United States

Preparation Methods

The Diels-Alder Reaction and Oxidative Dehydrogenation

The most relevant preparation method for anthraquinone derivatives like 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- involves a 2+4 cycloaddition (Diels-Alder reaction) between 1,4-naphthoquinone or 1,4-benzoquinone and substituted 1,3-butadienes. This reaction forms a tetrahydroanthraquinone intermediate, which is then oxidatively dehydrogenated to yield the anthraquinone structure.

  • Reaction conditions:

    • Temperature: 80–160 °C (preferably 110–160 °C)
    • Solvent and oxidant: Dimethyl sulfoxide (DMSO) acts both as solvent and dehydrogenating agent
    • Catalyst: Lewis acids (e.g., tin tetrachloride, zinc chloride, ferric chloride) or Brønsted acids (e.g., p-toluenesulfonic acid)
    • Reactor: Pressurized batch reactors improve selectivity up to 99%
  • Mechanism:

    • The quinone (dienophile) reacts with the 1,3-butadiene derivative (diene) to form 1,4,4a,9a-tetrahydroanthraquinone.
    • Simultaneous oxidative dehydrogenation converts the intermediate to anthraquinone.
  • Advantages:

    • Single-pot reaction without isolation of intermediates
    • Reduced waste and by-products
    • High selectivity and yield
  • Analytical methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy
    • Gas Chromatography-Mass Spectrometry (GC-MS)
    • Quantitative analysis by gas chromatography with capillary columns (e.g., ULTRA 1)

Functionalization for 1-Amino-4-hydroxy-2-(3-hydroxybutoxy) Substitution

While the core anthraquinone is prepared as above, the specific substitutions at positions 1, 2, and 4 require further functionalization steps:

  • Amino group introduction (position 1): Typically introduced via nitration followed by reduction or direct amination using appropriate reagents under controlled conditions.
  • Hydroxy substitution (position 4): Achieved by selective hydroxylation reactions, often through electrophilic aromatic substitution or via hydrolysis of suitable precursors.
  • 3-Hydroxybutoxy substitution (position 2): This alkoxy group can be introduced by nucleophilic substitution of a leaving group (e.g., halogen) at position 2 with 3-hydroxybutanol or its derivatives under basic or acidic catalysis.

These steps usually follow the formation of the anthraquinone core and require careful control of reaction conditions to ensure regioselectivity and to preserve the integrity of the anthraquinone moiety.

Data Tables and Reaction Parameters

Step Reagents/Conditions Temperature (°C) Catalyst Type Yield (%) Notes
Diels-Alder reaction 1,4-naphthoquinone + 1,3-butadiene 110–160 None or acid catalyst ~50–99 Higher yield in pressurized batch reactor
Oxidative dehydrogenation DMSO as solvent and oxidant 110–160 Lewis acid / Brønsted acid Integrated Single-pot with Diels-Alder step
Amination (position 1) Nitration followed by reduction or direct amination Variable Varies Variable Requires regioselectivity
Hydroxylation (position 4) Electrophilic substitution or hydrolysis Variable Acid/base catalysis Variable Selective hydroxylation
Alkoxy substitution (position 2) Nucleophilic substitution with 3-hydroxybutanol Variable Acid/base catalysis Variable Preserves anthraquinone core

Extensive Research Discoveries and Notes

  • The Diels-Alder approach is favored for its environmental benefits, avoiding heavy metal oxidants like chromium and aluminum trichloride used in older methods.
  • Use of dimethyl sulfoxide (DMSO) as both solvent and oxidant simplifies the process and enhances reaction efficiency.
  • Pressurized batch reactors significantly improve selectivity and yield by maintaining optimal reaction conditions and minimizing side reactions.
  • Analytical techniques such as NMR and GC-MS are essential for confirming product purity and reaction completion, especially given the complexity of substituted anthraquinones.
  • The preparation of the specific compound 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- requires careful orchestration of substitution reactions post-anthraquinone core synthesis, which is less documented in open literature but follows standard aromatic substitution and nucleophilic substitution protocols.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The anthraquinone core can be reduced to anthracene derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones, anthracenes, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Activity :
    • Derivatives of 9,10-anthracenedione have shown significant antibacterial effects against various strains including Streptococcus pneumoniae, Enterococcus faecalis, and Salmonella typhi. The amino derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida tenuis and Aspergillus niger .
  • Antiviral Properties :
    • Certain derivatives demonstrate antiviral activity against HIV-1 and herpes viruses. They act as inhibitors of human cytomegalovirus and have shown potential against influenza viruses by stimulating interferon production .
  • Anticancer Potential :
    • The compound is recognized for its antineoplastic properties. It has been studied as an analogue of anthracycline anticancer drugs, inducing apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) . Compounds like mitoxantrone derived from this class are widely used in chemotherapy for breast cancer and lymphoma treatment .
  • Antiprotozoal Effects :
    • Some derivatives have shown efficacy against protozoan infections, including Entamoeba histolytica and Trichomonas vaginalis, indicating their potential use in treating parasitic diseases .

Case Studies

Several studies highlight the applications of this compound:

  • Study on Antimicrobial Effects :
    • A study conducted on various amino-substituted derivatives demonstrated their effectiveness against multiple bacterial strains in vitro, supporting their potential as new antimicrobial agents .
  • Anticancer Research :
    • Research evaluating the interaction of 1-amino-4-hydroxy-9,10-anthraquinone with DNA showed promising results in inducing cell death in breast cancer cell lines, showcasing its potential as a chemotherapeutic agent .
  • Antiviral Activity Assessment :
    • In vitro experiments revealed that specific derivatives could inhibit viral replication in cell cultures infected with HIV and herpes viruses, suggesting their utility in antiviral drug development .

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The molecular targets include DNA, topoisomerases, and various enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Anthracenediones

Substituent Effects on Physicochemical Properties

The substituent at position 2 plays a critical role in modulating properties. A comparative analysis is shown below:

Compound Name (CAS No.) Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) logP* Key Applications
Target Compound 3-hydroxybutoxy C₁₈H₁₈N₂O₅ 342.35 ~2.5 (est.) Dyes, Pharmaceuticals
9,10-Anthracenedione,1-amino-4-hydroxy-2-(2-hydroxyethoxy)- (17869-07-7) 2-hydroxyethoxy C₁₆H₁₄N₂O₅ 314.29 ~2.0 Disperse Dye (e.g., Red E-4B)
9,10-Anthracenedione,1-amino-2-[4-(dodecyloxy)phenoxy]-4-hydroxy 4-(dodecyloxy)phenoxy C₃₂H₃₇NO₅ 539.64 >5.0 Industrial dyes (high hydrophobicity)
9,10-Anthracenedione,1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- (67923-48-2) (2-hydroxyethyl)thio C₁₆H₁₃NO₄S 315.34 2.66 Analytical standards

*logP values estimated or experimentally reported.

  • Substituent Length and Hydrophobicity : The 3-hydroxybutoxy group (4-carbon chain) in the target compound provides intermediate lipophilicity compared to the shorter 2-hydroxyethoxy (2-carbon) and the highly hydrophobic dodecyloxy (12-carbon) substituents. This balance may optimize solubility for dye formulations or drug delivery .

Pharmaceutical Potential

  • For example, the diethylamino-substituted derivative (CAS 69658-03-3) shows enhanced cellular uptake due to its branched alkyl chain, suggesting that the 3-hydroxybutoxy group could similarly influence pharmacokinetics .

Biological Activity

The compound 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- (CAS No. 3224-15-5) is a derivative of anthraquinone known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H17_{17}N O5_5
  • Molecular Weight : 327.337 g/mol
  • Synonyms : 1-Amino-4-hydroxy-2-(3-hydroxybutoxy)anthraquinone, EINECS 221-753-3

Cytotoxicity and Anticancer Effects

Research indicates that 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in human cancer cell lines, including MDA-MB-231 (breast cancer), HSC-2 (oral squamous cell carcinoma), and neuroblastoma cells .
  • Mechanisms of Action : It interacts with DNA and disrupts the cell cycle, leading to enhanced immune function and anti-metastatic effects . The apoptotic pathways are often mediated through caspase activation and mitochondrial dysfunction .

Antimicrobial Properties

In addition to its anticancer potential, this compound also demonstrates antimicrobial activity. Studies have reported its effectiveness against certain bacterial strains, suggesting a broader pharmacological profile that includes:

  • Antibacterial Activity : Exhibits significant antibacterial effects which may be useful in treating infections .
  • Antiviral Effects : Some studies suggest potential antiviral properties, although specific viral targets remain to be fully elucidated .

Nutraceutical Potential

Recent investigations into the nutraceutical applications of anthraquinones highlight their potential in cancer prevention due to their antiproliferative properties. The ability to modulate cellular pathways associated with tumorigenesis positions this compound as a candidate for further research in dietary supplements aimed at cancer prevention .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various hydroxyanthraquinones on different cancer cell lines using high-performance thin-layer chromatography (HPTLC) and nuclear magnetic resonance (NMR) techniques. The findings indicated that the compound significantly inhibited the growth of several tumor cell lines while maintaining lower toxicity towards normal cells .

Study 2: Mechanistic Insights

Another investigation focused on the interaction of the compound with calf thymus DNA, revealing that it induces structural changes in DNA that facilitate apoptosis in cancer cells. This study employed advanced spectroscopic techniques to elucidate the binding affinity and mode of action .

Data Table: Biological Activities of 9,10-Anthracenedione Derivatives

Activity TypeDescriptionReferences
CytotoxicityInduces apoptosis in multiple cancer cell lines
AntibacterialEffective against specific bacterial strains
AntiviralPotential activity against certain viruses
Nutraceutical ValueAntiproliferative properties for cancer prevention

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-amino-4-hydroxy-2-(3-hydroxybutoxy)-9,10-anthracenedione and its derivatives?

  • Answer : Synthesis typically involves multi-step organic reactions. A general approach includes:

Core Anthraquinone Formation : Start with anthraquinone derivatives (e.g., 9,10-anthracenedione) and introduce substituents via nucleophilic aromatic substitution or coupling reactions.

Functionalization : Use hydroxylamine derivatives or alkylation agents (e.g., 3-hydroxybutoxy bromide) to introduce amino and alkoxy groups.

Catalysts and Conditions : Reactions often require CuSO₄/FeSO₄ catalysts, controlled temperatures (70–90°C), and polar aprotic solvents like THF or DMF to optimize yield and purity .

  • Example : In a synthesis of a sulfonated analog, sodium carbonate and metal catalysts were used under reflux conditions, followed by precipitation with NaCl .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be utilized to confirm the structure of this compound?

  • Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and substituent-specific signals (e.g., hydroxybutoxy protons at δ 3.5–4.0 ppm). Adjacent amino groups cause deshielding in aromatic carbons .
  • IR Spectroscopy : Detect O-H (3200–3500 cm⁻¹), C=O (1670–1700 cm⁻¹), and N-H (3300–3400 cm⁻¹) stretches to confirm functional groups .
  • UV-Vis : Anthraquinone derivatives exhibit strong absorbance in the 250–450 nm range due to π→π* transitions; substituents like amino/hydroxy groups shift λmax .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

  • Answer : Polar solvents like ethanol, DMF, or aqueous NaCl solutions are preferred. For example, cooling a hot DMF solution yields crystalline products, while NaCl-induced salting-out is effective for sulfonated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Answer :

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts) .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals.
  • 2D NMR Techniques : Employ COSY, HSQC, or HMBC to resolve ambiguous coupling patterns and assign quaternary carbons .
    • Case Study : In a study of 9-aminoanthracene derivatives, HMBC confirmed connectivity between the amino group and the anthracene core, resolving ambiguity from ¹H NMR .

Q. What strategies enhance the bioactivity of this compound through structural modifications?

  • Answer :

  • Substituent Engineering :
  • Electron-Donating Groups : Adding hydroxy or methoxy groups increases electron density, enhancing DNA intercalation .
  • Hydrophilic Moieties : Sulfonate or hydroxymethyl groups improve solubility and cellular uptake .
  • Hybrid Derivatives : Conjugation with bioactive moieties (e.g., phenoxy or thienyl groups) can target specific enzymes or receptors .
  • Table : Key Modifications and Observed Effects
SubstituentBioactivity ImpactReference
Sulfonate (-SO₃⁻)Enhanced aqueous solubility
Phenoxy (-OPh)Increased DNA binding affinity
Hydroxymethyl (-CH₂OH)Improved redox activity

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?

  • Answer :

  • DFT Calculations : Model HOMO-LUMO gaps to predict redox behavior. Anthraquinone derivatives typically exhibit low band gaps (1.5–3.0 eV), making them suitable for charge-transfer studies .
  • Molecular Docking : Simulate interactions with biological targets (e.g., DNA topoisomerases) to guide rational drug design .
  • Example : A study on 1-amino-2-(hydroxymethyl)anthracenedione used DFT to correlate electron-withdrawing substituents with increased electrophilicity, validated by experimental cyclic voltammetry .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Answer :

  • Key Challenges :

Low yields due to steric hindrance from bulky substituents.

Purification difficulties with polar byproducts.

  • Solutions :
  • Flow Reactors : Improve heat/mass transfer for exothermic reactions .
  • Automated Chromatography : Optimize gradient elution for complex mixtures.
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in alkoxy group introduction .

Methodological Notes

  • Synthesis Optimization : Prioritize reproducibility by documenting catalyst ratios (e.g., CuSO₄:FeSO₄ = 1:1) and reaction timelines .
  • Data Interpretation : Use open-source tools (e.g., PubChem, NIST Chemistry WebBook) for spectral database alignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.